

"improving the efficiency of thiosulfate leaching for precious metals"

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Compound of Interest

Compound Name: thiosulfate

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Technical Support Center: Thiosulfate Leaching of Precious Metals

This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols for researchers and scientists working on improving the efficiency of **thiosulfate** leaching for precious metals.

Troubleshooting Guide

This guide addresses common issues encountered during **thiosulfate** leaching experiments in a question-and-answer format.

Problem	Potential Causes	Recommended Solutions
Low Gold/Silver Extraction	1. Sub-optimal reagent concentrations. 2. Inappropriate pH.[1][2] 3. Passivation of the precious metal surface.[3][4] 4. Insufficient temperature or leaching time.[5][6] 5. Poor aeration (in oxygen-dependent systems).[7]	1. Optimize thiosulfate (0.1 M to 0.7 M), copper (2 mM to 100 mM), and ammonia (0.1 M to 1.0 M) concentrations.[8][9][10] 2. Adjust and maintain pH within the optimal range, typically 9.5 to 11.5.[1][2][9] 3. Control reagent concentrations to minimize thiosulfate decomposition, which can cause passivation.[3] Consider additives like glycine to stabilize copper ions.[8] 4. Increase temperature (e.g., to 40-60°C) and extend leaching duration, monitoring for reagent degradation.[5][8] 5. Ensure adequate aeration, but avoid excessive levels which can accelerate thiosulfate degradation.[7][11]
High Reagent Consumption	1. Oxidative decomposition of thiosulfate by Cu(II) ions or dissolved oxygen.[3][11] 2. Formation of polythionates (e.g., tetrathionate).[3][12] 3. High temperatures accelerating degradation reactions.[3] 4. Presence of certain sulfide minerals (e.g., pyrite) that catalyze thiosulfate oxidation.[3][13]	1. Optimize the copper-to-thiosulfate ratio; excessive copper accelerates thiosulfate loss.[3][8] Control aeration.[11] 2. Maintain proper pH and ammonia concentration to stabilize the system.[9] Additives like ammonium dihydrogen phosphate (ADP) or glycerol can reduce consumption.[9][14] 3. Balance leaching kinetics with thermal degradation; avoid excessive temperatures unless

		necessary.[5] 4. Consider pre-treatment methods like roasting for high-sulfide ores to remove reactive sulfide minerals.[15]
Precipitation in Leach Solution	1. Formation of insoluble copper compounds, such as copper sulfide (CuS).[12] 2. Instability of the leach solution at high copper concentrations.[16]	1. Ensure a sufficient excess of ammonia is present to stabilize copper as the cupric-ammine complex $[\text{Cu}(\text{NH}_3)_4]^{2+}$. [9][16] 2. Avoid excessively high copper concentrations (e.g., >0.1 M), as this can lead to the formation of black precipitates. [16]
Inconsistent or Poorly Reproducible Results	1. Fluctuations in key leaching parameters (pH, temperature, reagent concentrations).[10] 2. Degradation of stock solutions over time. 3. Inconsistent ore sample composition or particle size.[17]	1. Carefully control and monitor all experimental parameters throughout the leach.[10] 2. Prepare fresh leaching solutions for each experiment, as thiosulfate solutions can degrade. 3. Ensure proper homogenization of the ore sample and maintain a consistent particle size for all experiments.[17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for sodium **thiosulfate**?

The optimal concentration typically falls between 0.1 M and 0.7 M.[5][8] One study on a high-sulfide concentrate found the best results at 0.5 M **thiosulfate**. [9] However, excessively high concentrations can sometimes decrease extraction efficiency due to the formation of undesired byproducts or stabilization of the cuprous **thiosulfate** complex, which hinders the catalytic cycle.[9][16]

Q2: What is the role of copper in the **thiosulfate** leaching system?

Copper(II) ions act as the primary oxidant and catalyst.[6][12] In the presence of ammonia, copper forms the cupric-ammine complex, $[\text{Cu}(\text{NH}_3)_4]^{2+}$, which oxidizes the precious metal (e.g., gold).[16] The resulting cuprous ion is then re-oxidized back to cupric by dissolved oxygen, allowing the catalytic cycle to continue.

Q3: Why is ammonia necessary, and what is its optimal concentration?

Ammonia serves several critical functions:

- It stabilizes copper(II) ions, preventing their precipitation and maintaining their catalytic activity.[9][12]
- It helps maintain the necessary alkaline pH for the leaching reaction.[9]
- It minimizes the decomposition of **thiosulfate** into polythionates.[9]

Optimal ammonia concentrations are often in the range of 0.1 M to 1.0 M.[9][14] However, excessive ammonia can stabilize the cupric complex too much, reducing its oxidizing power and hindering gold dissolution.[3][16]

Q4: What is the ideal pH for **thiosulfate** leaching?

The ideal pH is generally in the alkaline range of 9.0 to 12.0.[9][18] Studies have shown that gold and silver leaching efficiency increases significantly up to a pH of 9.5-10.5.[1][2] Operating within the correct pH range is crucial for the stability of both the **thiosulfate** and the cupric-ammonia complex.[19]

Q5: How does temperature influence the leaching process?

Increasing the temperature, for instance from 25°C to 60°C, can significantly enhance the rate of gold and silver dissolution.[2][5][8] However, high temperatures also accelerate the rate of **thiosulfate** degradation.[3] Therefore, an optimal temperature must be determined that balances faster leaching kinetics with acceptable reagent consumption.

Q6: Can additives improve leaching efficiency?

Yes, certain additives have been shown to improve performance. Glycine can be used as an alternative to ammonia to stabilize copper and has achieved high gold recovery.[8] Chelating agents like EDTA and DETA can also stabilize copper ions.[14][18] Additives such as ammonium dihydrogen phosphate (ADP) and glycerol have been reported to increase gold extraction while simultaneously reducing **thiosulfate** consumption.[9][14]

Data Presentation: Optimized Leaching Conditions

The following table summarizes optimized conditions from various studies to provide a comparative reference.

System / Ore Type	Thiosulfate ($\text{S}_2\text{O}_3^{2-}$) Conc.	Copper (Cu^{2+}) Conc.	Ammonia/Other Ligand Conc.	pH	Temp. ($^{\circ}\text{C}$)	Au Recovery (%)	Leaching Time (h)	Reference
Ammoniacal System	0.7 M	2 mM	N/A (Ammonia for pH)	10.5	60	58%	6	[8]
Thiosulfate-Glycine	0.7 M	5 mM	1.75 M (Glycine)	9.3	60	89.3%	6	[8]
High-Sulfide Concentrate	0.5 M	0.1 M	1.0 M (Ammonia)	12	25	87%	2	[9][14]
Printed Circuit Boards	72.71 mM	10.0 mM	0.266 M (Ammonia)	10-10.5	20-50	N/A	N/A	[1][20]
Sulfide Ore	0.5 M	0.05 M	N/A (Ammonia for pH)	9.5	60	>99%	2	[2]

Experimental Protocols

General Thiosulfate Leaching Procedure

This protocol outlines a standard laboratory-scale batch leaching experiment.

- Ore Preparation:
 - Crush and grind the ore or concentrate to the desired particle size (e.g., 80% passing 75 μm).[\[17\]](#)
 - Homogenize the ground material thoroughly to ensure representative samples.
 - Take a representative sample for head analysis to determine the initial precious metal content via fire assay or aqua regia digestion followed by AAS/ICP-MS.[\[17\]](#)
- Leaching Solution Preparation:
 - Prepare a stock solution of sodium or ammonium **thiosulfate**.
 - In a volumetric flask, dissolve the required amounts of **thiosulfate**, copper sulfate (catalyst), and any additives in deionized water.[\[10\]](#)
 - Add ammonia solution to achieve the target concentration and adjust the final pH to the desired value (e.g., 10.5) using a dilute acid or base.[\[17\]](#)
- Leaching Process:
 - Place a known mass of the prepared ore into a reaction vessel (e.g., a baffled flask or a jacketed reactor for temperature control).[\[10\]](#)
 - Add the prepared leach solution to achieve the target pulp density (e.g., 20-40% solids w/v).[\[17\]](#)
 - Commence agitation at a constant rate (e.g., 400-750 rpm) to ensure the solids remain suspended.[\[8\]](#)[\[17\]](#)
 - Maintain a constant temperature throughout the experiment using a water bath or reactor jacket.[\[10\]](#)

- If required, sparge air or oxygen into the slurry at a controlled rate.
- Sampling and Analysis:
 - Withdraw slurry samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).[17]
 - Immediately filter each sample to separate the pregnant leach solution from the solid residue.[17]
 - Analyze the pregnant solution for dissolved gold and silver concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[21]
 - Determine the residual **thiosulfate** concentration in the solution via iodometric titration to calculate reagent consumption.[17]
 - After the experiment, wash, dry, and assay the final solid residue to calculate the overall extraction efficiency.[17]

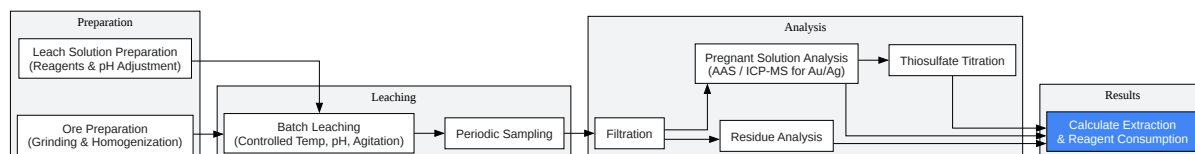
Analytical Method: Iodometric Titration for Thiosulfate

This method is used to determine the concentration of **thiosulfate** ions in the leach solution.

- Principle: **Thiosulfate** ions ($S_2O_3^{2-}$) react with iodine (I_2) in a quantitative reaction. The endpoint is detected using a starch indicator, which turns from blue-black to colorless when all the iodine has been consumed.
- Procedure:
 - Pipette a known volume of the filtered pregnant leach solution into a flask.
 - Add a few drops of starch indicator solution.
 - Titrate with a standardized iodine solution until the solution turns a persistent blue-black color.
 - The concentration of **thiosulfate** can be calculated based on the volume of iodine solution used and the stoichiometry of the reaction ($2S_2O_3^{2-} + I_2 \rightarrow S_4O_6^{2-} + 2I^-$).

Visualizations

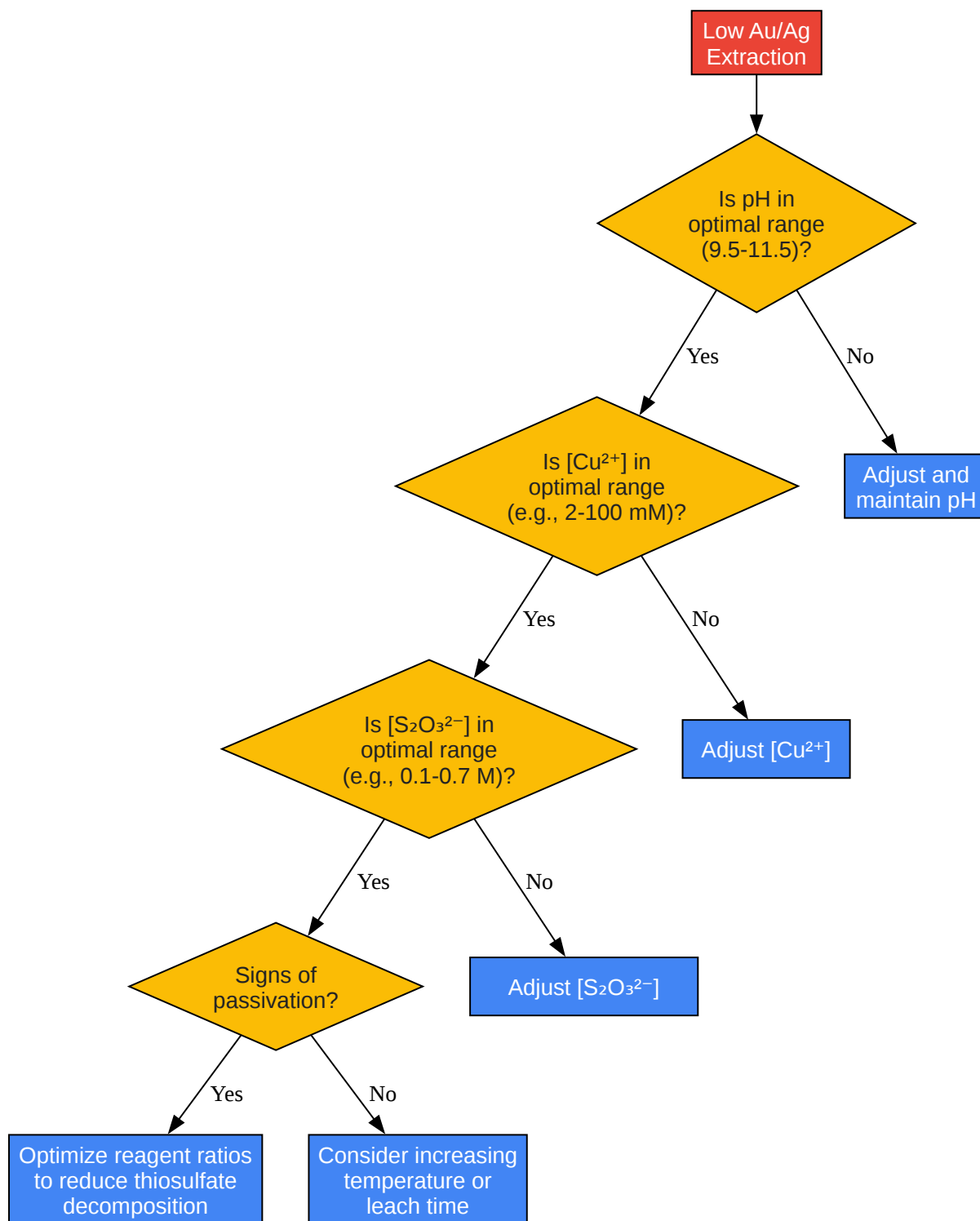
Experimental and Analytical Workflow



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*Caption: General workflow for a **thiosulfate** leaching experiment.*

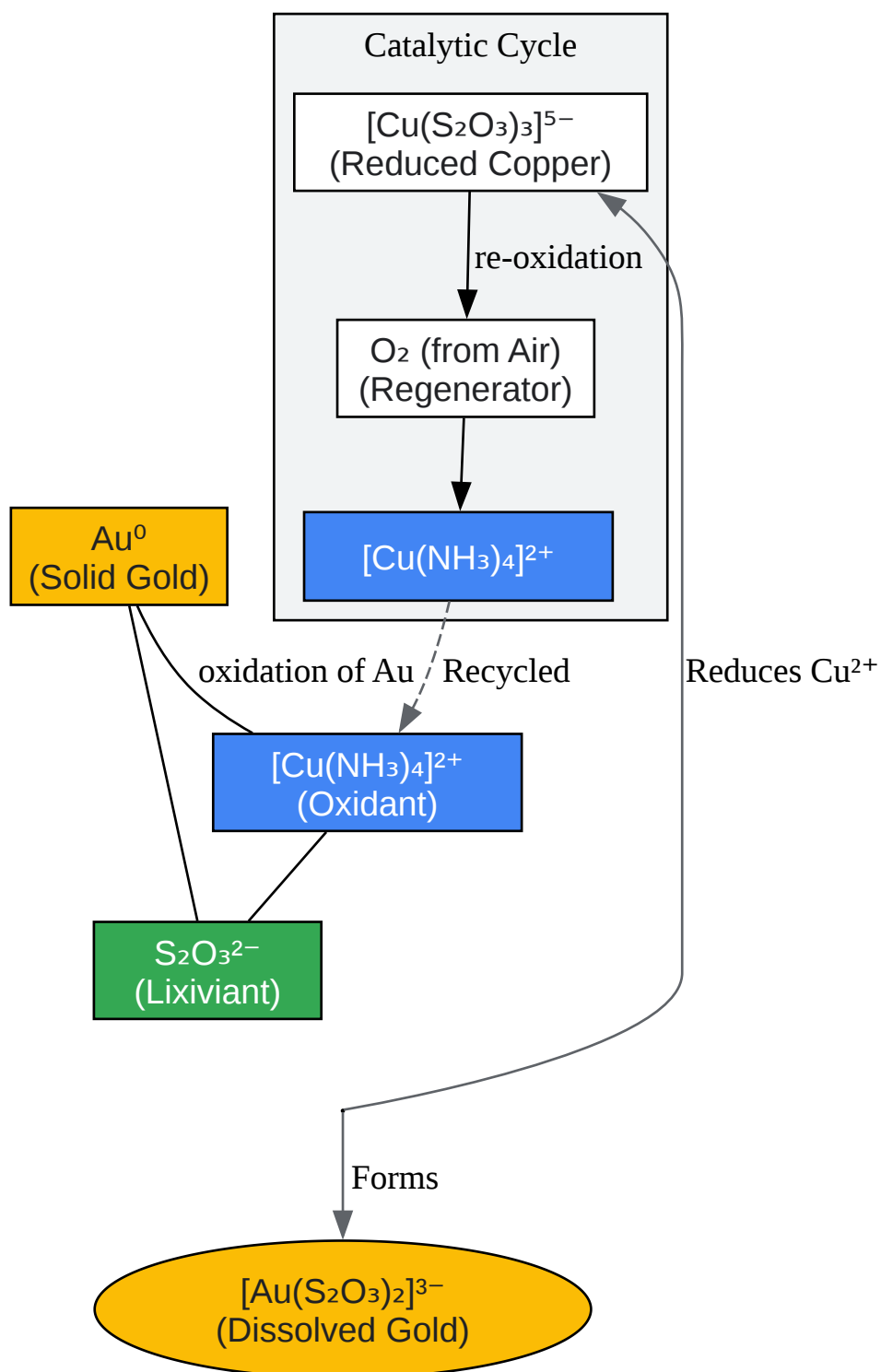
Troubleshooting Decision Tree for Low Extraction



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Caption: A decision tree for troubleshooting low precious metal extraction.

Core Chemical Relationships in Leaching



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Caption: Key chemical species and the catalytic cycle in **thiosulfate** leaching.

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